COX-2 Enzyme Inhibition Potency: Target Compound vs. Positional Isomer and Unsubstituted Benzoate Analog
In a cell-free COX-2 enzyme inhibition assay, 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate demonstrated an IC50 of approximately 10 μM . This value falls within the moderate inhibitory range reported for synthetic chromen-4-one derivatives, where IC50s span from 0.37 μM to >50 μM depending on substitution pattern [1]. By contrast, the 4-methoxyphenoxy positional isomer (CAS 308299-48-1) and the unsubstituted benzoate analog (CAS 637751-26-9) lack publicly reported COX-2 IC50 values, making the target compound the only member of this series with quantitative target-engagement data suitable for benchmarking .
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | ~10 μM |
| Comparator Or Baseline | 4-methoxyphenoxy isomer (CAS 308299-48-1) and unsubstituted benzoate analog (CAS 637751-26-9): no public COX-2 IC50 data available; class-level range for chromen-based COX-2 inhibitors: 0.37 – >50 μM |
| Quantified Difference | Target compound is the only analog with reported COX-2 IC50 in this series; class-level best-in-class is ~27-fold more potent (0.37 μM vs ~10 μM) |
| Conditions | Cell-free COX-2 enzyme assay (specific protocol details from primary study not publicly retrievable; data reported via chemical vendor aggregation) |
Why This Matters
Possession of a measurable COX-2 IC50, even at moderate potency, provides a defined activity anchor for structure-activity relationship (SAR) expansion, whereas untested positional isomers represent a procurement risk of unknown activity.
- [1] Abdelall, E. K. A., et al. (2019). Chalcone derivatives bearing chromen or benzo[f]chromen moieties: Design, synthesis, and evaluations of anti-inflammatory, analgesic, selective COX-2 inhibitory activities. Chemical Papers, 73, 383–394. View Source
